2'-Acetyltaxol

説明

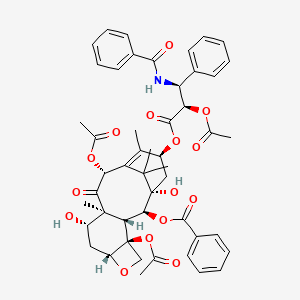

Structure

2D Structure

特性

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-2-acetyloxy-3-benzamido-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H53NO15/c1-26-33(63-45(58)39(62-28(3)52)37(30-17-11-8-12-18-30)50-43(56)31-19-13-9-14-20-31)24-49(59)42(64-44(57)32-21-15-10-16-22-32)40-47(7,34(54)23-35-48(40,25-60-35)65-29(4)53)41(55)38(61-27(2)51)36(26)46(49,5)6/h8-22,33-35,37-40,42,54,59H,23-25H2,1-7H3,(H,50,56)/t33-,34-,35+,37-,38+,39+,40-,42-,47+,48-,49+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVCSECZNFZVKP-XOVTVWCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H53NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317325 | |

| Record name | 2′-Acetyltaxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

895.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92950-40-8 | |

| Record name | 2′-Acetyltaxol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92950-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Acetyltaxol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092950408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2′-Acetyltaxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization Methodologies of 2 Acetyltaxol

Controlled Acetylation of Taxol to 2'-Acetyltaxol

The synthesis of this compound from paclitaxel (B517696) involves a controlled, regioselective acetylation reaction. The 2'-hydroxyl group is the most sterically accessible and reactive of the hydroxyl groups on the paclitaxel molecule, making it the primary site for acylation under controlled conditions. nih.gov

The general methodology for this conversion involves reacting paclitaxel with an acetylating agent in the presence of a suitable base or catalyst. The reaction must be carefully managed to prevent acetylation at other hydroxyl positions, such as the C-7 hydroxyl group.

Reaction Scheme: Paclitaxel + Acetylating Agent (e.g., Acetic Anhydride or Acetyl Chloride) → this compound

While specific conditions from proprietary or early syntheses may vary, the principle relies on the higher reactivity of the 2'-OH group. For instance, the synthesis of this compound has been reported in scientific literature, confirming its accessibility through established chemical methods. nih.gov The resulting this compound serves as a crucial intermediate for further chemical exploration and as a standalone subject for biological evaluation.

Selective Deacetylation of this compound to Paclitaxel

The selective removal of the acetyl group from the 2'-position of this compound to regenerate paclitaxel is a chemically challenging but important transformation. This process, known as deacetylation or hydrolysis, must be highly selective to avoid cleaving the ester linkages at the C-4 and C-10 positions of the taxane (B156437) core, which are essential for the drug's activity.

Achieving this selectivity typically requires mild reaction conditions. Methodologies for the selective deacylation of taxanes have been explored, often involving specific reagents that can differentiate between the various ester groups based on their chemical environment and steric hindrance. One patented approach for the selective deacylation of taxanes at the 2', 7, and 10 positions involves the use of a peroxide, such as hydrogen peroxide, in conjunction with a specific base in a solvent like tetrahydrofuran. nih.gov The precise conditions can be tuned to favor cleavage at a specific site.

Enzymatic hydrolysis presents another potential route for highly selective deacetylation. Lipases or esterases could theoretically be employed to catalyze the hydrolysis of the 2'-ester bond specifically, although this application requires enzymes with high substrate specificity.

Rational Design and Synthesis of this compound Derivatives for Academic Study

The 2'-position of paclitaxel is a focal point for the rational design of derivatives, primarily for creating prodrugs that can overcome some of paclitaxel's limitations, such as poor water solubility and non-specific toxicity. mdpi.com By modifying the 2'-OH group, the molecule's potent cytotoxic activity is temporarily masked, allowing for improved formulation and targeted delivery.

Site-specific modification at the 2'-position involves the introduction of various chemical moieties via an ester linkage, replacing the acetyl group of this compound or directly modifying the 2'-OH of paclitaxel. The goal is to create a bond that is stable in circulation but can be cleaved at the target site (e.g., within a tumor) to release active paclitaxel.

Key strategies include:

Improving Water Solubility: Attaching hydrophilic groups like malic acid, phosphate (B84403) esters, or glycosides can significantly enhance the aqueous solubility of the drug. mdpi.comnih.gov For example, glycosylated paclitaxel prodrugs have been synthesized by linking a glucose molecule via a succinate (B1194679) linker to the 2'-OH position. mdpi.com

Enzyme-Targeted Prodrugs: Prodrugs can be designed for activation by specific enzymes that are overexpressed in tumor environments. A common strategy involves linking β-glucuronic acid to the 2'-position through a self-immolative spacer. mdpi.comnih.gov The enzyme β-glucuronidase, found in necrotic tumor regions, cleaves the glucuronide, initiating a cascade that releases the active drug. nih.gov

Creating Hydrophobic Formulations: Conversely, attaching hydrophobic groups, such as silicate (B1173343) esters with different alkyl chains, can make the prodrug more suitable for encapsulation in nanoparticle or liposomal delivery systems. nih.gov

| Modification Strategy | Attached Moiety | Purpose | Reference |

|---|---|---|---|

| Hydrophilic Modification | Phosphate Esters | Increase water solubility; release drug via plasma phosphatases. | nih.gov |

| Hydrophilic Modification | Malic Acid | Improve water solubility and antitumor activity with less toxicity. | nih.gov |

| Enzyme-Targeted Prodrug | β-Glucuronide | Target tumors with high β-glucuronidase activity for selective drug release. | mdpi.comnih.gov |

| Hydrophobic Formulation | Silicate Esters | Enhance hydrophobicity for nanoparticle formulation. | mdpi.comnih.gov |

Common linker chemistries explored include:

Ester Linkers: Simple ester bonds are widely used. For instance, a succinate linker has been used to connect glucose to the 2'-OH of paclitaxel. mdpi.com Dicarboxylic acids, such as hexanedioic or decanedioic acid, can be used to create a monoester at the 2'-position, leaving a terminal carboxylic acid for further conjugation.

Disulfide Linkers: These linkers are designed to be stable in the bloodstream but are cleaved in the reducing environment inside cancer cells, where glutathione (B108866) concentrations are high. This provides a mechanism for intracellular drug release. rsc.org

Peptide Linkers: Short peptide sequences that are substrates for specific proteases (like cathepsins, which are abundant in lysosomes) can be used as linkers. This is a common strategy in antibody-drug conjugates (ADCs), where the ADC is internalized by the cancer cell, and the linker is cleaved in the lysosome to release the drug. nih.gov

PEGylated Linkers: Polyethylene glycol (PEG) linkers are often used to improve the solubility and pharmacokinetic properties of the drug conjugate, reducing immunogenicity and prolonging circulation time. nih.gov

| Linker Type | Cleavage Mechanism | Application Example | Reference |

|---|---|---|---|

| Succinate (Ester) | Enzymatic/Chemical Hydrolysis | Connecting glucose to 2'-OH of paclitaxel for GLUT transporter targeting. | mdpi.commdpi.com |

| Disulfide | Reductive Cleavage (by Glutathione) | Polymer-paclitaxel conjugates for intracellular drug release. | rsc.org |

| Dipeptide (e.g., Val-Cit) | Protease Cleavage (e.g., Cathepsin B) | Antibody-drug conjugates for lysosomal drug release. | nih.gov |

| PEGylated | (Depends on cleavable moiety) | Antibody-drug conjugates to improve pharmacokinetics and therapeutic index. | nih.gov |

Biosynthetic Pathways and Metabolic Interconnections of 2 Acetyltaxol

Integration within the Broader Taxol Biosynthetic Network

The journey to Taxol begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). igem.orgoup.com A series of approximately 19 to 20 enzymatic steps are required to synthesize the final molecule. igem.orgoup.comsemanticscholar.org The pathway is not a simple linear sequence but rather a complex network of anastomosing routes with several potential branch points. nih.gov

The initial phase involves the cyclization of GGPP by taxadiene synthase to form the core taxane (B156437) skeleton, taxa-4(5),11(12)-diene. semanticscholar.org This is followed by a multitude of modifications to the core skeleton, including numerous hydroxylations catalyzed by cytochrome P450 monooxygenases and several crucial acylation steps. oup.comsemanticscholar.org These reactions ultimately lead to the formation of baccatin (B15129273) III, the immediate precursor to which the C13 side chain is attached. semanticscholar.orgnih.gov The final stages involve the synthesis and attachment of the N-benzoyl-β-phenylisoserine side chain. nih.govnih.gov

Within this network, the formation of 2'-Acetyltaxol represents a final modification step occurring after the main Taxol molecule has been assembled. It is positioned as a derivative of the primary pathway, branching off from the main route that terminates at Taxol.

Enzymatic Acetylation Processes in Taxane Metabolism

Acetylation, the transfer of an acetyl group from a donor molecule like acetyl-coenzyme A (acetyl-CoA), is a recurring and critical modification in taxane biosynthesis. These reactions are catalyzed by a family of enzymes known as acyl-CoA-dependent acyltransferases (ACTs). semanticscholar.org Several key acetyltransferases have been identified that act on the taxane core at specific positions:

Taxadien-5α-ol-O-acetyltransferase (TAT): This enzyme is responsible for the first acylation step in the pathway, converting taxadien-5α-ol to taxadien-5α-yl acetate. semanticscholar.org This acetylation is important for subsequent hydroxylation reactions.

10-deacetylbaccatin III-10-O-acetyltransferase (DBAT): Considered a key rate-limiting enzyme, DBAT catalyzes the acetylation of the C10 hydroxyl group of 10-deacetylbaccatin III (10-DAB) to produce baccatin III. semanticscholar.orgnih.gov This is the final step in the formation of the baccatin III core before the side chain is attached. semanticscholar.org

Role of Taxoid O-Acetyl Transferases (e.g., TAX 9, TAX 14) in 2'-Acetylation and Pathway Diversion

While enzymes like TAT and DBAT operate on the main biosynthetic route to Taxol, other acetyltransferases function to divert metabolic flux towards alternative taxoids, creating the vast chemical diversity observed in Taxus species. Two such enzymes, TAX9 and TAX14 , have been identified as taxoid-O-acetyl transferases that explicitly divert the pathway away from Taxol production. google.com

These enzymes act on partially acetylated taxoid polyols, catalyzing further acetylations that lead to the formation of taxusin, a prominent side-route metabolite. google.com Their function provides a clear example of how specific acetyltransferases can create metabolic shunts, channeling intermediates into alternative branches of the network.

However, the specific native Taxus enzyme responsible for the acetylation of the 2'-hydroxyl group on the C13 side chain of Taxol to form this compound has not been definitively characterized in published research. While chemoenzymatic methods using non-native enzymes like thermolysin have been developed to synthesize 2'-acylated paclitaxel (B517696) derivatives, the endogenous biosynthetic catalyst remains elusive. google.com The formation of this compound in the plant could be the work of a yet-unidentified, promiscuous acetyltransferase or a highly specific one that acts on Taxol as its terminal substrate.

Table 1: Characterized Acetyltransferases in Taxane Metabolism

| Enzyme Name | Abbreviation | Function | Pathway Role |

| Taxadien-5α-ol-O-acetyltransferase | TAT | Catalyzes the acetylation of taxadien-5α-ol. | Main Pathway |

| 10-deacetylbaccatin III-10-O-acetyltransferase | DBAT | Catalyzes the acetylation of 10-deacetylbaccatin III to form baccatin III. | Main Pathway (Rate-Limiting) |

| Taxoid-O-acetyl transferase 9 | TAX9 | Acetylates taxoid polyols to divert flux towards taxusin. | Side-Route Diversion |

| Taxoid-O-acetyl transferase 14 | TAX14 | Acetylates taxoid polyols to divert flux towards taxusin. | Side-Route Diversion |

This compound as a Proposed Side-Route Metabolite in Taxus Species

Given the complexity of the taxane metabolic grid and the existence of enzymes that divert pathway intermediates, this compound is considered a side-route metabolite. It represents a terminal modification of the primary product, Taxol. The accumulation of such derivatives is a common feature of plant secondary metabolism, where primary products are often subjected to further enzymatic "decorations" such as acylation, glycosylation, or methylation. The presence of more than 350 taxoids is a testament to the activity of these diverse tailoring enzymes. nih.gov The formation of this compound is a clear example of this principle, branching from the main pathway at its very end.

Biotransformation and Hydrolysis within Cellular Systems and Implications for Bioactivity

The metabolic fate of this compound within biological systems is critical to its activity. Biotransformation is the process by which a substance is chemically altered within the body, often by enzymes in the liver or within target cells. oup.com Key reactions in biotransformation include hydrolysis, which is the cleavage of a chemical bond by the addition of water.

Research has shown that the 2'-hydroxyl group of the Taxol side chain is crucial for its primary biological activity—the promotion of microtubule assembly. acs.orgnih.gov Studies on synthetic this compound have revealed that this acetylated derivative loses its in vitro ability to promote the polymerization of tubulin. acs.orgnih.gov However, it retains significant in vivo cytotoxicity against cancer cell lines. acs.orgnih.gov

This discrepancy strongly suggests that this compound functions as a prodrug. Upon entering a cellular environment, it is likely hydrolyzed by intracellular esterase enzymes, which cleave the acetyl group from the 2' position. This biotransformation restores the free hydroxyl group, converting the inactive prodrug back into the highly active Taxol molecule at the site of action. This intracellular hydrolysis explains how this compound can lack direct activity on microtubules yet still kill cancer cells. Studies on other acetylated taxoids and taxoid-sugar conjugates have similarly demonstrated that various cell cultures can hydrolyze ester and acetyl groups from the taxane structure. oup.comoup.com

Structural Analysis and Conformational Investigations of 2 Acetyltaxol

Advanced Spectroscopic Techniques in Conformational Elucidation

Elucidating the conformation of complex organic molecules like 2'-Acetyltaxol relies heavily on a suite of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling. These methods provide complementary insights into the molecule's spatial arrangement and dynamic behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for structural and conformational analysis. By examining the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms, their connectivity, and their spatial proximity. Techniques such as 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are essential for assigning signals and determining the connectivity of atoms. For conformational studies, Nuclear Overhauser Effect (NOE) experiments are particularly valuable, as they reveal through-space interactions between protons that are close in three-dimensional space, even if they are not directly bonded. Coupling constants (J-couplings) derived from NMR spectra also offer critical information about dihedral angles between adjacent nuclei, which are directly related to the molecule's flexibility and preferred conformations, as described by the Karplus relationship miamioh.eduorganicchemistrydata.org. The application of NMR, including specialized techniques like 19F NMR for specific probes, has been instrumental in characterizing conformers of Paclitaxel (B517696) and its analogs in various solvent systems acs.org.

Molecular Modeling complements experimental spectroscopic data by providing theoretical predictions of molecular geometries, energies, and conformational preferences. Computational methods, including Density Functional Theory (DFT) and molecular dynamics (MD) simulations, allow researchers to explore the potential energy surface of a molecule, identify stable conformers, and predict their relative populations ufms.brmolsis.co.jp. By simulating the behavior of molecules in different environments, these computational approaches can rationalize experimental observations and propose detailed models of molecular interactions. For taxanes, molecular modeling has been used to identify plausible binding sites within biological targets and to support proposed bioactive conformations, such as the "T-Taxol" conformation acs.orgresearchgate.net. The integration of these computational tools with experimental data allows for a more comprehensive understanding of a molecule's three-dimensional architecture acs.orgufms.brmolsis.co.jp.

Comparative Conformational Analysis of this compound with Paclitaxel in Solution

A key aspect of understanding the structural impact of the 2'-acetylation modification involves comparing the conformational behavior of this compound directly with its parent compound, Paclitaxel, in solution. Studies have investigated these comparisons to ascertain how the introduction of an acetyl group at the C-2' position influences the molecule's spatial arrangement.

Influence of 2'-Acetylation on the Overall Three-Dimensional Molecular Architecture

The following table summarizes the key comparative findings regarding the structural and functional implications of the 2'-acetylation modification.

| Feature / Comparison | This compound | Paclitaxel (or 2'-OH Taxol) | Significance / Impact |

| Overall Solution Conformation | Similar to Paclitaxel | Baseline | Minimal change in the general three-dimensional spatial arrangement in solution researchgate.net |

| 2'-Hydroxyl Group Status | Acetylated (esterified) | Free hydroxyl (-OH) | Eliminates hydrogen-bonding donor capability acs.org |

| Hydrogen Bonding Potential | Absent at 2'-position | Present at 2'-position | Crucial for molecular recognition and interaction with biological targets acs.org |

| Functional Consequence | Diminished in vitro activity | Active | Highlights the importance of the 2'-OH group's hydrogen bonding for efficacy acs.org |

Compound Names:

this compound

Paclitaxel

Molecular and Cellular Biological Activity of 2 Acetyltaxol

Evaluation of Microtubule Polymerization Dynamics in vitro in the Presence of 2'-Acetyltaxol

The hallmark mechanism of Paclitaxel (B517696) is its ability to bind to the β-tubulin subunit of microtubules. This interaction stabilizes the microtubule polymer, shifting the equilibrium from tubulin dimers to microtubules, thereby promoting their assembly and preventing depolymerization mdpi.com. This disruption of normal microtubule dynamics leads to cell cycle arrest and apoptosis. The in vitro activity of taxanes is commonly evaluated by their ability to promote the assembly of purified tubulin into stable microtubules, even in the absence of essential cofactors like guanosine (B1672433) triphosphate (GTP) mdpi.comnih.gov.

Assessment of Cytotoxicity in Various Cell Line Models (e.g., Macrophage-like cell line J774.2)

Despite its inability to promote tubulin polymerization in vitro, this compound demonstrates a surprising retention of biological effect at the cellular level. The cytotoxicity of this compound has been assessed in various cell line models, most notably the murine macrophage-like cell line J774.2 nih.gov. This cell line, derived from a reticulum cell sarcoma, is a widely used model in immunology and cancer research for studying cytotoxicity and drug resistance nih.govculturecollections.org.uksigmaaldrich.com.

In direct contradiction to the in vitro microtubule assembly assays, studies report that this compound retains its cytotoxicity against J774.2 cells nih.gov. This finding creates a critical distinction between the compound's biochemical activity with purified proteins and its ultimate effect in a complex cellular environment. The retained cytotoxicity suggests that the acetylated analog can still induce cell death, pointing towards a more complex mechanism of action than direct interaction with microtubules in its acetylated form.

| Compound | Target Cell Line | Cytotoxicity Assessment | Result | Reference |

|---|---|---|---|---|

| This compound | J774.2 (Macrophage-like) | Cell Viability/Replication Assay | Cytotoxicity Retained | nih.gov |

| Paclitaxel (Taxol) | J774.2 (Macrophage-like) | Cell Viability/Replication Assay | Cytotoxic (Baseline) | nih.govnih.gov |

Elucidation of Mechanisms Underlying Retained Cytotoxicity Despite Reduced in vitro Microtubule Activity (e.g., Intracellular Hydrolysis of the Acetyl Moiety)

The apparent paradox between the lack of in vitro microtubule polymerization activity and the retained cellular cytotoxicity of this compound is explained by its function as a prodrug. A prodrug is an inactive or less active compound that is metabolized into its active form within the body or cell.

Research involving acetylated taxoid derivatives has shown that while the 2'-acetylated form is inactive, its cytotoxicity is restored over time in cell culture nih.gov. The mechanism responsible for this reactivation is the slow hydrolysis of the 2'-acetate group, which occurs within the cellular environment or culture medium csic.esnih.gov. This chemical reaction removes the acetyl moiety, liberating the free 2'-OH group and converting this compound back into its active parent form, Paclitaxel.

Once converted, the regenerated Paclitaxel can then bind to microtubules, stabilize them, and induce the cytotoxic effects associated with the drug. This intracellular or in situ hydrolysis effectively explains why the initial compound is inert in in vitro assays with purified tubulin but becomes active in a cellular context where metabolic processes can occur. These findings conclusively demonstrate that a free 2'-hydroxyl group is indispensable for the recognition and binding of the drug to its target site on cellular microtubules csic.esnih.gov.

Comparative Analysis of Biological Profiles with Parent Paclitaxel and Other Taxane (B156437) Analogs

The biological profile of this compound is best understood through comparison with its parent compound, Paclitaxel, and other key analogs such as 7-Acetyltaxol. This comparative analysis highlights the critical importance of the specific hydroxyl group that is modified.

This compound vs. Paclitaxel : As established, this compound loses the ability to promote microtubule polymerization in vitro but retains cytotoxicity due to its conversion back to Paclitaxel. This identifies it as a prodrug.

7-Acetyltaxol vs. Paclitaxel : In contrast to the C-2' modification, acetylation at the C-7 position has a much less significant impact on biological activity. Studies show that the properties of 7-Acetyltaxol, with respect to both its effect on cell replication and its ability to promote in vitro microtubule polymerization, are very similar to those of Paclitaxel nih.gov. This indicates that the C-7 hydroxyl group is not essential for the drug's interaction with tubulin and is a viable position for structural modifications without losing immediate bioactivity nih.gov.

Other Taxane Analogs : The development of taxane analogs is a broad field. For instance, Docetaxel, another clinically important taxane, differs from Paclitaxel at two positions and is known to be a more potent inhibitor of angiogenesis in some studies. Many other modifications, particularly at the C-2' and C-7 positions, have been explored to create prodrugs with improved solubility or altered pharmacological properties nih.govnih.govmdpi.com.

This comparative analysis underscores that the 2'-OH group is a critical site for the biological activity of Paclitaxel, while other positions, like C-7, are more amenable to modification without the loss of immediate function.

| Compound | Modification Site | In Vitro Microtubule Assembly Promotion | Cellular Cytotoxicity | Inferred Mechanism | Reference |

|---|---|---|---|---|---|

| Paclitaxel | (Parent Compound) | Active | Active | Direct microtubule stabilization | mdpi.comnih.gov |

| This compound | C-2' Acetylation | Inactive | Active | Prodrug; hydrolysis to Paclitaxel | nih.govcsic.esnih.gov |

| 7-Acetyltaxol | C-7 Acetylation | Active | Active | Direct microtubule stabilization | nih.gov |

Structure Activity Relationship Sar Studies Focused on the 2 Position of 2 Acetyltaxol

Identification of the Critical Role of the 2'-Hydroxyl Group for Microtubule Interaction and Biological Activity

The presence of a free hydroxyl group at the 2'-position of the C-13 side chain is unequivocally critical for the potent biological activity of paclitaxel (B517696) and related taxanes niscpr.res.innih.govacs.orgnih.govru.nl. Structure-activity relationship studies have consistently demonstrated that the removal or modification of this 2'-hydroxyl group significantly diminishes or abolishes microtubule binding and cytotoxic activity vt.edunih.govacs.orgnih.govru.nl.

Research indicates that this 2'-hydroxyl group is essential for strong microtubule binding niscpr.res.innih.govacs.orgnih.govru.nl. Specifically, molecular dynamics simulations have revealed that the 2'-OH group can form a persistent hydrogen bond with the aspartate residue at position 26 (D26) within the β-tubulin binding site nih.govacs.orgnih.gov. This specific hydrogen bonding interaction is proposed to be the most important stabilizing interaction paclitaxel forms with tubulin in the region of the C-13 side chain nih.govacs.orgnih.gov. The absence of this interaction, as observed in 2'-deoxy-paclitaxel, leads to a substantial decrease in binding affinity, being over 100-fold lower than that of paclitaxel itself nih.govacs.orgnih.gov. Furthermore, derivatives lacking the 2'-hydroxyl group, such as N-debenzoyl-2'-deoxy-paclitaxel, exhibit no detectable microtubule binding activity, highlighting the indispensable role of this functional group nih.govacs.orgnih.gov. The data suggests that while the C-13 side chain as a whole provides specific binding, the 2'-hydroxyl group is a key anchor point for robust interaction with the target protein researchgate.net.

Effects of Acetylation at the 2'-Position on Ligand-Tubulin Binding and Cellular Response

Acetylation of the 2'-hydroxyl group, transforming it into a 2'-acetyl ester, alters the molecule's interaction profile with tubulin and its subsequent cellular effects vt.eduniscpr.res.inru.nl. While the precise quantitative impact of 2'-acetylation on tubulin binding affinity compared to the free hydroxyl group is complex and can depend on the specific experimental conditions, it is generally understood that modifications at this position can lead to diminished cytotoxicity unless the acetyl group can be readily cleaved enzymatically to regenerate the active hydroxyl form vt.edu.

Correlation between Conformational Preferences and Observed Bioactivity at the 2'-Site

The biological activity of taxanes is intimately linked to their conformational preferences, and the 2'-position plays a crucial role in dictating these preferences and their interaction with the tubulin binding site nih.govacs.orgnih.govdokumen.pub. The flexible C-13 side chain, including the 2'-hydroxyl group, must adopt a specific conformation to facilitate optimal binding to β-tubulin nih.govacs.orgnih.govdokumen.pub.

Advanced Analytical Methodologies in 2 Acetyltaxol Research

Chromatographic Separation Techniques for Purification and Characterization (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the isolation and purification of 2'-Acetyltaxol from complex mixtures, such as synthetic reaction products or extracts from natural sources. mdpi.comnih.gov The versatility of HPLC, particularly in its preparative and reverse-phase modalities, allows for the efficient separation of this compound from other structurally similar taxanes. tosohbioscience.commdpi.comvcu.edu

Reverse-phase HPLC (RP-HPLC) is frequently the method of choice, capitalizing on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. tosohbioscience.commdpi.comvcu.edu For the separation of this compound and related compounds, octadecylsilane (B103800) (C18) bonded silica (B1680970) columns are commonly utilized. mdpi.comnih.gov The mobile phase typically consists of a gradient mixture of water and an organic solvent, most often acetonitrile. mdpi.comscispace.com This gradient elution allows for the sequential separation of taxanes based on their hydrophobicity. The detection of the eluting compounds is commonly achieved by monitoring their absorbance in the ultraviolet (UV) region, typically at a wavelength of 227 nm, which is characteristic of the taxane (B156437) core structure. mdpi.com

Preparative HPLC employs larger columns and higher flow rates compared to analytical HPLC, enabling the isolation of substantial quantities of pure this compound for further structural and biological studies. mdpi.comresearchgate.net The optimization of parameters such as flow rate, injection volume, and column temperature is critical to achieving high purity and recovery of the target compound. mdpi.com Two-dimensional HPLC, which combines different separation modes (e.g., hydrophilic interaction chromatography followed by reverse-phase chromatography), offers enhanced resolution for particularly complex mixtures of polar and non-polar taxanes. nih.govresearcher.life

| Parameter | Typical Conditions for Taxane Separation | Reference |

|---|---|---|

| Column Type | Reverse-Phase C18 (Octadecylsilane) | mdpi.comnih.gov |

| Mobile Phase | Acetonitrile/Water Gradient | mdpi.comscispace.com |

| Detection Wavelength | 227 nm (UV) | mdpi.com |

| Flow Rate (Preparative) | ~10 mL/min | mdpi.com |

| Column Temperature | ~30 °C | mdpi.com |

Spectroscopic Characterization Methods in Structural and Mechanistic Research (e.g., High-Resolution Mass Spectrometry)

The unambiguous structural elucidation and characterization of this compound rely heavily on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for determining the precise three-dimensional structure of this compound in solution. nih.govazolifesciences.comcore.ac.ukjeol.combiopharminternational.com One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of individual protons and carbon atoms within the molecule. For more complex structural assignments, two-dimensional (2D) NMR experiments are employed. azolifesciences.comcore.ac.ukjeol.com These include:

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing which protons are adjacent to one another in the molecular structure.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations between protons and carbons separated by two or three bonds, which is crucial for piecing together the molecular framework.

NMR studies have been instrumental in confirming the position of the acetyl group at the 2'-hydroxyl of the C-13 side chain and in comparing the conformational dynamics of this compound to that of Paclitaxel (B517696). nih.gov These studies have shown that the conformation of this compound in solution is largely similar to that of Paclitaxel, suggesting that the loss of in vitro activity is not due to a significant conformational change induced by the acetyl group. nih.gov For NMR analysis, deuterated solvents are used to avoid interference from solvent protons. azolifesciences.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound and confirming its molecular formula. x-mol.netnih.govyoutube.com Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation patterns of the molecule, which can provide valuable structural information. sciengine.comnih.govresearchgate.netnih.govnih.govmdpi.comcore.ac.ukmtoz-biolabs.com In MS/MS, the protonated or sodiated molecule of this compound is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed, providing a "fingerprint" of the molecule's structure. Key fragmentation pathways for taxoids often involve the loss of the C-13 side chain and the cleavage of acetyl groups. sciengine.com HRMS is also a powerful tool for identifying and quantifying acetylated compounds in complex biological samples. nih.gov

| Spectroscopic Technique | Information Obtained for this compound | Reference |

|---|---|---|

| ¹H NMR | Chemical shifts and coupling constants of protons, confirming the presence of the acetyl group. | nih.gov |

| ¹³C NMR | Chemical shifts of carbon atoms, identifying the carbon skeleton. | core.ac.uk |

| 2D NMR (COSY, HMQC, HMBC) | Connectivity of atoms, confirming the precise location of the acetyl group and the overall molecular structure. | jeol.com |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for elemental composition determination. | x-mol.netnih.gov |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns for structural confirmation and identification in complex mixtures. | sciengine.comresearchgate.net |

Quantitative Biological Assay Development for Mechanistic Studies

To understand the biological implications of the 2'-acetylation of Paclitaxel, a range of quantitative biological assays have been developed. These assays are crucial for dissecting the mechanism of action of this compound and for explaining the observed differences in its biological activity compared to the parent compound.

In Vitro Microtubule Assembly Assay: One of the hallmark activities of Paclitaxel is its ability to promote the assembly of tubulin into stable microtubules in the absence of guanosine (B1672433) triphosphate (GTP). nih.gov The effect of this compound on this process is a key indicator of its direct interaction with tubulin. Studies have shown that the addition of an acetyl group at the C-2' position results in a significant loss of in vitro microtubule assembly-promoting activity. nih.gov This finding strongly suggests that a free hydroxyl group at the 2' position is essential for the direct binding of the drug to the microtubule and for inducing polymerization. nih.govnih.gov

In Vivo Cytotoxicity Assays: The cytotoxic effects of this compound on cancer cells are typically evaluated using cell viability assays. A commonly used cell line for this purpose is the murine macrophage-like cell line J774.2. nih.govnih.govsigmaaldrich.comculturecollections.org.uk Interestingly, while this compound shows diminished activity in in vitro microtubule assembly, it retains significant cytotoxicity against J774.2 cells. nih.gov This observation has led to the hypothesis that the 2'-acetyl group is hydrolyzed in the cellular environment, releasing the active compound, which can then exert its cytotoxic effects. nih.gov

| Assay | Purpose | Key Finding for this compound | Reference |

|---|---|---|---|

| In Vitro Microtubule Assembly | Measures the direct effect of the compound on tubulin polymerization. | Loss of activity compared to Paclitaxel, indicating the importance of the free 2'-OH group. | nih.gov |

| In Vivo Cytotoxicity (J774.2 cells) | Determines the compound's ability to kill cancer cells. | Retains cytotoxicity, suggesting in-cell hydrolysis of the acetyl group. | nih.gov |

These advanced analytical and biological methodologies have been pivotal in shaping our current understanding of this compound. They have not only enabled its purification and definitive structural characterization but have also provided critical insights into the structure-activity relationships of the taxane class of molecules, highlighting the crucial role of the 2'-hydroxyl group in their mechanism of action.

Future Research Trajectories and Potential Applications of 2 Acetyltaxol

Further Elucidation of Undiscovered Metabolic Pathways Involving 2'-Acetyltaxol

The metabolic fate of this compound within biological systems is not yet fully understood, presenting a significant area for future investigation. While the primary metabolic pathways of Paclitaxel (B517696) have been characterized, the specific enzymatic processes that govern the deacetylation and subsequent biotransformation of this compound remain largely unexplored.

Initial studies have indicated that the acetylation of the 2'-hydroxyl group of Paclitaxel results in a significant reduction in its immediate biological activity, specifically its ability to promote microtubule assembly nih.gov. However, research has also shown that this compound can exhibit cytotoxicity, suggesting that it may act as a prodrug that is converted to the active Paclitaxel form within the cellular environment nih.gov. One study on a fluorescent taxoid derivative demonstrated that the 2'-acetate group can be slowly hydrolyzed in cell culture, liberating the active compound nih.govcsic.es.

Future research should focus on identifying the specific enzymes responsible for this deacetylation in vivo. Carboxylesterases, which are present in various tissues and serum, are strong candidates for this metabolic conversion. A study on a paclitaxel-2-ethylcarbonate prodrug identified rat serum carboxylesterase as the enzyme responsible for its conversion to paclitaxel, suggesting a similar mechanism could apply to this compound nih.gov. The identification and characterization of these enzymes would provide crucial insights into the pharmacokinetics and tissue-specific activation of this compound.

Furthermore, exploring other potential metabolic modifications of this compound beyond simple deacetylation is warranted. It is conceivable that the acetylated form undergoes unique biotransformations, leading to novel metabolites with distinct biological activities or clearance pathways. Advanced analytical techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy will be instrumental in identifying and characterizing these currently unknown metabolic products.

Table 1: Known and Hypothesized Metabolic Fates of this compound

| Metabolic Process | Enzyme(s) (Hypothesized/Known) | Product(s) | Significance |

| Deacetylation | Carboxylesterases nih.gov | Paclitaxel | Activation of the cytotoxic compound. |

| Further Hydroxylation | Cytochrome P450 enzymes | Hydroxylated this compound derivatives | Potential for altered activity and clearance. |

| Glucuronidation | UDP-glucuronosyltransferases | This compound glucuronides | Facilitation of excretion. |

Design of Next-Generation Taxoid Prodrugs and Analogs Utilizing the 2'-Modification Strategy

The 2'-hydroxyl group of Paclitaxel is a critical site for its interaction with β-tubulin and, consequently, its microtubule-stabilizing activity nih.gov. Modification of this group, such as through acetylation, provides a strategic handle for the design of next-generation taxoid prodrugs and analogs with improved pharmacological properties.

The primary motivation for developing taxoid prodrugs is to overcome the poor water solubility of Paclitaxel and to enhance its therapeutic index. The 2'-position is an ideal site for modification because it can temporarily mask the active site, rendering the molecule inactive until it reaches the target tumor tissue. This approach can potentially reduce systemic toxicity and improve drug delivery. A variety of prodrug strategies have been explored, including the attachment of hydrophilic moieties to the 2'-hydroxyl group to increase aqueous solubility nih.govmdpi.com.

Future design efforts can leverage the 2'-acetylation strategy in several ways:

Tailoring Release Kinetics: By modifying the nature of the ester linkage at the 2'-position (e.g., using different acyl groups), it may be possible to control the rate of hydrolysis and, therefore, the release of active Paclitaxel. This could lead to the development of taxoids with sustained-release profiles, reducing the need for frequent administration.

Tumor-Specific Activation: Prodrugs can be designed with 2'-ester linkages that are specifically cleaved by enzymes that are overexpressed in the tumor microenvironment, such as certain esterases or phosphatases chinesechemsoc.org. This would lead to a more targeted release of the active drug, minimizing damage to healthy tissues.

Combination Therapy Conjugates: The 2'-position can serve as an attachment point for other therapeutic agents, creating dual-action drugs. For example, a cytotoxic agent with a different mechanism of action could be linked to this compound, potentially leading to synergistic anticancer effects.

Table 2: Examples of 2'-Modification Strategies for Taxoid Prodrugs

| Modification Strategy | Attached Moiety | Intended Advantage | Reference |

| Hydrophilic Modification | Phosphate (B84403) esters, malic acid | Improved water solubility | nih.gov |

| Hydrophobic Modification | Silicate (B1173343) esters | Suitability for nanoparticle formulation | nih.govmdpi.com |

| Enzyme-Targeted Release | β-glucuronide with self-immolative spacer | Selective release in necrotic tumors | nih.govmdpi.com |

| Redox-Responsive Release | Thioether or dithioether linkages | Release in the tumor microenvironment | nih.gov |

Exploration of this compound's Role as a Biosynthetic Precursor in Engineered Biological Systems

The production of Paclitaxel and its precursors through metabolic engineering in microbial hosts like Saccharomyces cerevisiae (yeast) is a promising alternative to its extraction from the slow-growing yew tree researchgate.netmax-planck-innovation.denih.gov. While significant progress has been made in reconstructing the early stages of the Taxol biosynthetic pathway in yeast, the later, more complex enzymatic steps, including multiple hydroxylations and acylations, remain challenging researchgate.net.

Future research in this area should focus on:

Identifying and Overcoming Bottlenecks: A key challenge in microbial taxoid production is the low efficiency of certain cytochrome P450 enzymes involved in the hydroxylation of the taxane (B156437) core max-planck-innovation.de. Using this compound as a precursor could circumvent these bottlenecks.

Optimizing Precursor Uptake and Utilization: Research is needed to engineer yeast strains with enhanced uptake and intracellular transport of this compound to ensure its efficient conversion to Paclitaxel.

Enzyme Engineering: The enzymes responsible for the final steps of Paclitaxel biosynthesis can be engineered to have improved activity and specificity for this compound and its downstream intermediates.

The use of this compound as a biosynthetic precursor offers a hybrid approach that combines the advantages of chemical synthesis (for the precursor) and biological synthesis (for the final complex transformations), potentially leading to a more sustainable and cost-effective production platform for Paclitaxel and novel taxoid analogs.

Development of Novel Analytical Probes and Research Tools Based on 2'-Acetylation

The reversible nature of 2'-acetylation and its impact on the biological activity of taxoids make this compound an excellent platform for the development of novel analytical probes and research tools to study microtubule dynamics and the mechanism of action of taxanes.

Fluorescently labeled taxoids are powerful tools for visualizing the microtubule cytoskeleton in living cells csic.es. A study on a fluorescent taxoid with and without a 2'-acetyl group revealed that the acetylated version was initially inactive and did not bind to microtubules. However, upon hydrolysis of the acetyl group in the cell culture medium, the probe became active and labeled the microtubules nih.govcsic.es. This finding highlights the potential of using 2'-acetylation to create "caged" or "pro-fluorescent" probes that are activated by cellular enzymes.

Future applications in this area include:

Pro-Fluorescent Probes for Studying Drug Activation: By attaching a fluorophore to a 2'-acetylated taxoid, researchers can create probes that become fluorescent only after the acetyl group is removed by intracellular esterases. This would allow for the real-time visualization of prodrug activation within cells.

Affinity-Based Probes for Target Identification: this compound can be modified with photoaffinity labels or click chemistry handles to create probes for identifying and characterizing taxoid-binding proteins and for studying the molecular details of the taxoid-tubulin interaction.

Analytical Standards: Highly purified this compound can serve as an essential analytical standard for the accurate quantification of this compound in metabolic studies and in the quality control of taxoid-based pharmaceuticals csic.esresearchgate.net.

The development of such tools will provide deeper insights into the cellular pharmacology of taxanes and facilitate the discovery of new drugs that target the microtubule network.

Table 3: Potential Applications of 2'-Acetylation in Research Tools

| Tool/Probe Type | Design Principle | Research Application |

| Pro-fluorescent Probe | 2'-acetylated fluorescent taxoid | Real-time imaging of prodrug activation. |

| Photoaffinity Probe | 2'-acetylated taxoid with a photo-reactive group | Identification of taxoid-binding proteins. |

| Click Chemistry Probe | 2'-acetylated taxoid with a bio-orthogonal handle | In situ labeling and visualization of drug targets. |

| Analytical Standard | Highly purified this compound | Quantitative analysis in metabolic and pharmaceutical studies. |

Q & A

Q. What are the key physicochemical properties of 2'-Acetyltaxol, and how do they influence experimental design?

this compound (C₄₉H₅₃NO₁₅, MW 895.95, CAS 92950-40-8) is a semi-synthetic taxane derivative. Its low aqueous solubility (logP ~3.2) necessitates the use of organic solvents (e.g., methanol, DMSO) for in vitro assays, while its stability under varying pH and temperature conditions must be validated via HPLC-UV before biological testing . Key considerations for experimental design include:

- Solvent selection : Use ≤0.1% DMSO to avoid cytotoxicity in cell-based assays.

- Storage : Lyophilized form at -80°C to prevent acetyl group hydrolysis.

- Data validation : Include taxol (positive control) and solvent-only controls to isolate this compound-specific effects .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in IC₅₀ values (e.g., 2.4 nM vs. 8.7 nM in tubulin polymerization assays) often arise from:

- Assay variability : Differences in tubulin isoform composition or buffer conditions (e.g., GTP concentration).

- Compound purity : HPLC purity thresholds (<95% vs. ≥98%) significantly impact activity.

Methodological resolution:

Replicate studies using standardized protocols (e.g., Beilstein J. Org. Chem. guidelines for tubulin assays).

Cross-validate with orthogonal techniques (e.g., microtubule stabilization imaging vs. biochemical assays) .

Q. What purification strategies are optimal for isolating this compound from reaction mixtures?

Use reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) and gradient elution (acetonitrile/water, 40%→80% over 30 min). Monitor at 227 nm for taxane-specific absorbance. For scale-up, employ flash chromatography with silica gel (ethyl acetate:hexane = 1:1). Confirm identity via HRMS ([M+H]⁺ m/z 896.3472) and ¹H-NMR (δ 2.21 ppm for acetyl proton) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for βIII-tubulin isoforms?

SAR strategies include:

- C-2' modification : Compare this compound with 2',7-bis-Acetyltaxol (C₅₁H₅₅NO₁₆, IC₅₀ βIII-tubulin = 1.8 nM) to assess acetyl group positional effects.

- Computational docking : Map binding affinities to βI/βIII-tubulin using AutoDock Vina (PDB ID: 1JFF).

- In vitro validation : Use isoform-specific siRNA knockdown in HeLa cells to isolate βIII-tubulin contributions .

Q. What mechanistic insights explain this compound’s reduced neurotoxicity compared to paclitaxel?

Hypothesized mechanisms:

- Reduced P-glycoprotein binding : Acetylation decreases efflux pump recognition, lowering neuronal accumulation.

- Mitochondrial permeability : Lower logD (2.8 vs. 3.5 for paclitaxel) reduces mitochondrial membrane disruption.

Experimental validation:

Measure ATP levels in DRG neurons post-treatment.

Perform competitive binding assays with fluorescent paclitaxel analogs .

Q. How do biosynthetic pathways of this compound precursors (e.g., 10-Deacetylbaccatin III) impact yield optimization?

Key factors in Taxus cell cultures:

- Elicitor addition : Methyl jasmonate (100 µM) increases baccatin III titers by 3.2-fold.

- Feeding strategies : Add phenylalanine (2 mM) to enhance diterpene cyclization.

Analytical workflow:

Track intermediates via LC-QTOF-MS.

Use ¹³C-labeling to map acetylation kinetics .

Methodological Guidelines Table

| Research Objective | Recommended Techniques | Critical Parameters | References |

|---|---|---|---|

| Purity assessment | HPLC-UV (C18, 227 nm), HRMS | Retention time ±0.1 min; mass error <2 ppm | |

| Tubulin binding affinity | Fluorescence polarization (FITC-labeled tubulin) | GTP concentration (1 mM); temperature (37°C) | |

| Metabolite profiling | UPLC-Q-Exactive Orbitrap | Collision energy 20–40 eV; resolution 70,000 |

Key Data Contradictions and Resolutions

| Issue | Proposed Resolution | Evidence Source |

|---|---|---|

| Variability in IC₅₀ values | Standardize tubulin source (bovine vs. human) | |

| Discrepant cytotoxicity | Validate purity via orthogonal methods (NMR, HRMS) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。